molecular formula C12H9BrN2O2 B14886435 6-(4-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid

6-(4-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid

Cat. No.: B14886435
M. Wt: 293.12 g/mol
InChI Key: IVECQIXNANXWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid is an organic compound with a pyrimidine ring structure substituted with a bromophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and 2-methylpyrimidine.

    Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 2-methylpyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclization: The resulting intermediate undergoes cyclization to form the pyrimidine ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone for halogen exchange.

    Oxidation: Potassium permanganate in acidic medium for oxidation.

    Coupling: Palladium catalysts in the presence of a base for Suzuki-Miyaura coupling.

Major Products

    Substitution: Formation of iodinated or fluorinated derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

    Coupling: Formation of biaryl compounds with various substituents.

Scientific Research Applications

6-(4-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of advanced materials with specific properties such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Similar structure with a bromophenyl group and a carboxylic acid group.

    2-Methylpyrimidine-4-carboxylic acid: Similar pyrimidine ring structure with a carboxylic acid group.

Uniqueness

6-(4-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid is unique due to the combination of the bromophenyl group and the pyrimidine ring structure, which imparts specific chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H9BrN2O2

Molecular Weight

293.12 g/mol

IUPAC Name

6-(4-bromophenyl)-2-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H9BrN2O2/c1-7-14-10(6-11(15-7)12(16)17)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,16,17)

InChI Key

IVECQIXNANXWOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C(=O)O)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.